3-(4-tert-butylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(4-tert-Butylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidine ring. The compound features a 4-tert-butylbenzyl group at position 3 and a 3-fluorophenyl substituent at position 7. These substitutions influence its physicochemical properties, such as lipophilicity (logP ≈ 4.5–5.0) and molecular weight (~409.5 g/mol), which are critical for bioavailability and target binding .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2OS/c1-23(2,3)17-9-7-15(8-10-17)12-26-14-25-20-19(13-28-21(20)22(26)27)16-5-4-6-18(24)11-16/h4-11,13-14H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMJJLVLUWQUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by the introduction of the 4-tert-butylbenzyl and 3-fluorophenyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and more efficient purification techniques, such as chromatography, would be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-(4-tert-butylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit activity modulation based on substituent positions (3 and 7) and functional groups. Below is a comparative analysis of key analogs:
Key Findings
Substituent Position and Activity :
- Position 3 : Bulky hydrophobic groups (e.g., 4-tert-butylbenzyl or trifluoromethylbenzyl) enhance target binding and metabolic stability. For example, trifluoromethyl groups improve resistance to oxidative metabolism .
- Position 7 : Electron-withdrawing groups (e.g., 3-fluorophenyl) increase electrophilicity, facilitating interactions with enzymatic active sites. Bromophenyl analogs show weaker activity due to steric hindrance .
Biological Activity Trends: Anticancer Potential: Compounds with trifluoromethylbenzyl groups (e.g., 7-(3-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)-) exhibit potent cytotoxicity (IC₅₀ < 1 μM) in leukemia models . Enzyme Inhibition: PDE7 inhibitors like 7-phenyl-3-(3-(trifluoromethyl)benzyl)- demonstrate nanomolar potency, attributed to hydrophobic interactions with the enzyme’s catalytic domain .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., using phosphorus oxychloride under 95°C/80 W) yields 7-substituted thienopyrimidinones with high purity (>90%) . Methylation or benzylation at position 3 typically requires alkyl halides (e.g., methyl iodide) and base catalysis (K₂CO₃), achieving moderate yields (48–61%) .
Challenges and Opportunities
- Optimization : Introducing polar groups (e.g., hydroxyphenyl at position 3) could balance lipophilicity and solubility, as seen in compound 3b (melting point 303–304°C) .
Biological Activity
3-(4-tert-butylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 1105209-44-6) is a synthetic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C23H21FN2OS, with a molecular weight of 392.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core with distinct substitutions that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN2OS |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1105209-44-6 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest. The structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration. This suggests its potential use in treating conditions characterized by excessive inflammation.
While specific mechanisms of action for this compound are still being elucidated, its structural features allow for interactions with various biological targets:
- Kinase Inhibition : The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit kinases, which are pivotal in cancer cell signaling pathways.
- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to certain receptors involved in inflammatory responses.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including breast and lung cancer models. IC50 values indicate significant potency compared to standard chemotherapeutics.
- In Vivo Models : Animal studies have shown that treatment with this compound leads to reduced tumor size and improved survival rates in xenograft models. These findings support the need for further clinical exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
